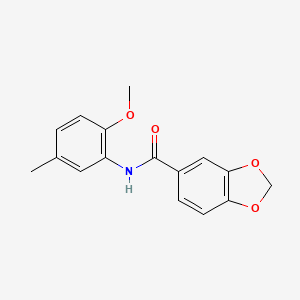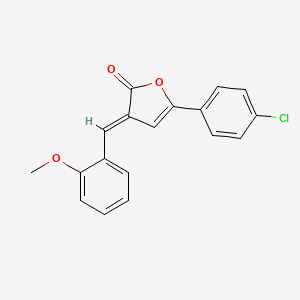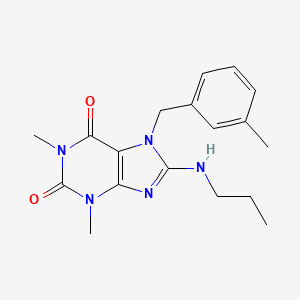
1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of purine derivatives, such as 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, often involves multistep chemical reactions that include alkylation, acylation, and amino group introduction. For example, a study on dipeptidyl peptidase IV (DPP-IV) inhibitors presented the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, showcasing the complexity and diversity of synthetic routes for purine-based compounds (Mo et al., 2015).
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine skeleton, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The substituents attached to this skeleton, such as the 3-methylbenzyl and propylamino groups in our compound of interest, play a significant role in determining the compound's chemical behavior and biological activity. Crystallographic studies have provided detailed insights into the geometries of similar compounds, highlighting the planarity of the purine system and the specific conformations of attached substituents (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of purine derivatives is influenced by the electronic and steric properties of the substituents. For instance, the presence of amino and methyl groups can affect the compound's nucleophilicity and electrophilicity, enabling various chemical transformations such as N-alkylation, O-alkylation, and hydrogen bonding capabilities. These reactions are crucial for modifying the biological activity and solubility of the compounds (Gobouri, 2020).
Aplicaciones Científicas De Investigación
Molecular Geometry and Interactions
The study of molecular structures related to 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione reveals typical geometric characteristics of purine systems. The molecules exhibit planar fused rings inclined at specific angles, with substituents adopting distinct conformations. Such structural details are crucial for understanding the compound's interactions, including hydrogen bonding networks which could influence its pharmacological properties (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Antitumor Activity
Reactions of purine derivatives, akin to 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, with certain reagents have led to the synthesis of compounds with antitumor activity. These findings underscore the therapeutic potential of purine derivatives in oncology (Moharram & Osman, 1989).
Pharmacological Potential
The design and synthesis of derivatives with specific substitutions on the purine core have demonstrated significant affinity for adenosine receptors and monoamine oxidases, highlighting the potential of such compounds in treating neurodegenerative diseases. This research suggests the capability of purine derivatives to serve as multitarget drugs, offering advantages over single-target therapies (Brunschweiger et al., 2014).
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to purine derivatives, exhibit potent cytotoxic activities against various cancer cell lines. Such studies indicate the value of purine-related structures in developing new chemotherapeutic agents (Deady et al., 2003).
Mecanismo De Acción
Target of Action
MLS000071944, also known as SMR000011738 or 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione, is primarily targeted towards amyloid beta (Aβ) . Aβ is a peptide of 36–43 amino acids that is processed from the amyloid precursor protein. It is a major component of the amyloid plaques found in the brains of Alzheimer’s disease patients .
Mode of Action
MLS000071944 is a recombinant humanized immunoglobulin gamma 1 (IgG1) monoclonal antibody directed against aggregated soluble and insoluble forms of Aβ . It works to reduce Aβ plaques and prevent Aβ deposition in the brain with high selectivity to Aβ protofibrils . In clinical trials, it significantly reduced brain Aβ plaques compared to placebo .
Biochemical Pathways
The compound’s action on Aβ affects the amyloidogenic pathway , which is one of the two alternative pathways in the processing of amyloid precursor protein. By reducing Aβ plaques and preventing Aβ deposition in the brain, MLS000071944 can potentially mitigate the pathological effects of Alzheimer’s disease .
Result of Action
The primary result of MLS000071944’s action is the reduction of Aβ plaques in the brain . This can potentially alleviate the symptoms of Alzheimer’s disease by slowing the progression of neurodegeneration.
Propiedades
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-9-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-7-12(2)10-13/h6-8,10H,5,9,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMFUPNXOMELLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methyl-benzyl)-8-propylamino-3,7-dihydro-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



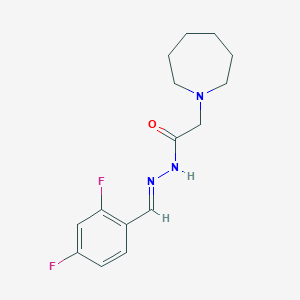
![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)
![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)
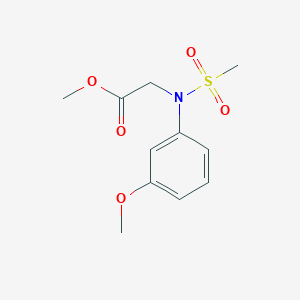
![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)

![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)
